(E)-GW 4064

FXR agonism Cell-free assay Potency comparison

(E)-GW 4064 (CAS 278779-30-9) is the foundational, first-in-class synthetic FXR agonist, acting as the definitive reference standard against which all subsequent FXR agonists are benchmarked. Its unique stilbenoid/isoxazole scaffold and well-characterized, selective pharmacology make it irreplaceable for establishing high-potency FXR activation benchmarks (EC50 = 15-65 nM). Switching to other FXR agonists risks divergent gene expression and invalidates comparisons with the extensive GW4064 literature. Supplied at ≥98% purity for reliable in vitro and in vivo research.

Molecular Formula C28H22Cl3NO4
Molecular Weight 542.8 g/mol
CAS No. 278779-30-9
Cat. No. B1672463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-GW 4064
CAS278779-30-9
SynonymsGW 4064
GW-4064
GW4064
Molecular FormulaC28H22Cl3NO4
Molecular Weight542.8 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)COC3=CC(=C(C=C3)C=CC4=CC(=CC=C4)C(=O)O)Cl
InChIInChI=1S/C28H22Cl3NO4/c1-16(2)27-21(26(32-36-27)25-22(29)7-4-8-23(25)30)15-35-20-12-11-18(24(31)14-20)10-9-17-5-3-6-19(13-17)28(33)34/h3-14,16H,15H2,1-2H3,(H,33,34)/b10-9+
InChIKeyBYTNEISLBIENSA-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(E)-GW 4064 (CAS 278779-30-9): Baseline Definition and Procurement Context for a Canonical Non-Steroidal FXR Agonist


(E)-GW 4064 (CAS 278779-30-9) is a potent, selective, non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that regulates bile acid, lipid, and glucose homeostasis [1]. Originally developed by GlaxoSmithKline, this compound is a stilbenoid derivative with an isoxazole scaffold and represents the first-in-class of synthetic FXR agonists, establishing the foundational chemical tool and benchmark against which subsequent FXR agonists have been developed and compared [2]. As a research reagent, it is supplied for preclinical in vitro and in vivo applications, with purity typically ≥98% .

Why Generic FXR Agonist Substitution Is Not Advisable for (E)-GW 4064 in Preclinical Research


While the FXR agonist landscape has expanded to include steroidal derivatives like obeticholic acid and high-potency non-steroidal analogs like tropifexor, simply substituting any FXR agonist for (E)-GW 4064 in a research protocol is scientifically unsound. The value of (E)-GW 4064 lies in its specific, well-documented combination of potency, selectivity, and, crucially, its extensive historical publication record as the reference FXR tool compound [1]. Direct head-to-head studies demonstrate that different FXR agonists, even those with superior potency or improved pharmacokinetics, produce divergent gene expression signatures and do not phenocopy each other's biological effects [2]. Furthermore, (E)-GW 4064 possesses a unique selectivity profile and a well-characterized, albeit limited, oral bioavailability that must be accounted for in experimental design; switching to a more bioavailable analog without understanding these nuances can invalidate comparisons to the vast body of existing GW4064 literature [3]. The quantitative evidence below details the specific, measurable parameters that define why this particular compound cannot be interchangeably swapped.

(E)-GW 4064 Quantitative Evidence Guide: Verifiable Differentiation from Key Comparators for Procurement Decisions


Potency vs. Endogenous Ligand CDCA: (E)-GW 4064 Exhibits >200-Fold Greater FXR Activation in Cell-Free Assays

(E)-GW 4064 demonstrates a substantially higher potency at the Farnesoid X Receptor (FXR) compared to the endogenous, physiological ligand chenodeoxycholic acid (CDCA). In a cell-free biochemical assay, (E)-GW 4064 activates FXR with an EC50 of 15 nM, which is over 200-fold more potent than the EC50 of 4.0 µM reported for CDCA under comparable assay conditions [1]. This synthetic compound provides a high-potency chemical probe to study FXR biology that is not achievable with natural bile acids.

FXR agonism Cell-free assay Potency comparison CDCA

Selectivity Window at 1 µM: (E)-GW 4064 Demonstrates Null Activity on a Panel of Related Nuclear Receptors

A defining and verifiable feature of (E)-GW 4064 is its well-documented selectivity profile. At a concentration of 1 µM—which is over 15-fold higher than its reported EC50 in cell-based assays (65 nM in CV1 cells) [1]—(E)-GW 4064 exhibits no detectable activity on a panel of other nuclear receptors, including the Retinoic Acid Receptor (RAR), Liver X Receptors (LXRα/β), and Peroxisome Proliferator-Activated Receptors (PPARα/γ/δ) . In contrast, many first-generation FXR agonists or structurally similar analogs exhibit off-target activation of LXRs or PXR at these concentrations, a critical limitation that (E)-GW 4064 avoids.

Nuclear receptor selectivity FXR Off-target profiling GW4064

In Vivo Metabolic Efficacy in db/db Mice: (E)-GW 4064 Significantly Attenuates Weight Gain and Improves Insulin Resistance

In a 4-week study using db/db mice, a model of type 2 diabetes, intraperitoneal administration of (E)-GW 4064 at a dose of 30 mg/kg/day produced significant metabolic improvements compared to vehicle-treated controls. Specifically, (E)-GW 4064 treatment resulted in a statistically significant attenuation of weight gain, improved glucose tolerance as measured by oral glucose tolerance test (OGTT), and enhanced insulin sensitivity as assessed by insulin tolerance test (ITT) [1]. This in vivo efficacy is a key differentiator from earlier tool compounds like fexaramine, which show limited systemic metabolic effects due to its intestinal-restricted action.

db/db mice In vivo efficacy Metabolic disorders GW4064

In Vivo Target Engagement: (E)-GW 4064 Induces Hepatic Fincor Expression in Mice, a Biomarker of FXR Activation

A direct, quantifiable measure of in vivo FXR target engagement is the induction of the long non-coding RNA 'Fincor'. In C57BL/6 mice, a single oral dose of (E)-GW 4064 at 30 mg/kg induced a robust increase in hepatic Fincor expression after 1 hour [1]. Critically, this induction profile is distinct from other FXR agonists; for example, obeticholic acid (OCA) at 20 mg/kg produced a different magnitude and kinetics of Fincor induction, while the structurally distinct agonist fexaramine failed to induce Fincor at 100 mg/kg [1]. This demonstrates that (E)-GW 4064 engages a specific transcriptional program in vivo that is not universally shared among all FXR agonists.

Fincor Target engagement In vivo biomarker GW4064

Formulation-Dependent Oral Bioavailability: (E)-GW 4064 Requires a SEDDS Formulation for Preclinical Efficacy Assessment

A critical and often overlooked differentiator for (E)-GW 4064 is its inherent poor oral bioavailability, which is a direct consequence of its low aqueous solubility [1]. Pharmacokinetic analysis in rats shows that crystalline (E)-GW 4064 has an oral bioavailability of approximately 10% with a half-life (t1/2) of 3.5 hours [2]. To achieve meaningful systemic exposure for efficacy studies, a Self-Emulsifying Drug Delivery System (SEDDS) formulation was required, which was shown to greatly improve oral bioavailability and enabled target engagement assessment in hamster and cynomolgus monkey models [1]. In contrast, more modern clinical-stage FXR agonists like tropifexor or cilofexor were specifically designed with improved pharmacokinetic properties, obviating the need for specialized formulation. For procurement, this means (E)-GW 4064 is best suited for in vitro applications or for in vivo studies where the user is prepared to implement a SEDDS or alternative solubilization strategy; its use as a simple oral suspension will likely yield unreliable in vivo results.

Bioavailability SEDDS formulation Pharmacokinetics GW4064

Optimal Application Scenarios for (E)-GW 4064 Based on Quantified Differentiating Evidence


In Vitro FXR Activation Benchmarking and Reporter Gene Assays

(E)-GW 4064 is the optimal choice for establishing a high-potency FXR activation benchmark in cell-based reporter gene assays (e.g., CV1 cells, EC50 = 65 nM) or cell-free biochemical assays (EC50 = 15 nM) [1] [2]. Its well-defined selectivity profile up to 1 µM ensures that observed transcriptional activation is specific to FXR, making it a reliable positive control and internal standard for screening novel FXR modulators or studying FXR-dependent gene expression in vitro.

In Vivo Metabolic Disease Studies in Rodent Models Using Enabling Formulations

For researchers investigating the role of systemic FXR agonism in metabolic disorders (e.g., diabetes, NAFLD) in rodent models like db/db mice, (E)-GW 4064 is a validated tool compound [1]. However, this application scenario is contingent upon the user's ability to implement a SEDDS formulation or a similar solubilization strategy to overcome its poor oral bioavailability [2]. When properly formulated, (E)-GW 4064 demonstrates quantifiable in vivo efficacy, including improved insulin sensitivity and reduced hepatic steatosis.

Investigating FXR-Specific Transcriptional Programs Distinct from Steroidal Agonists

(E)-GW 4064 is uniquely suited for studies aimed at dissecting the differential gene expression programs activated by non-steroidal FXR agonists compared to steroidal ligands like obeticholic acid. Evidence from in vivo studies shows that (E)-GW 4064 induces a distinct set of genes, such as the lncRNA Fincor, which are not equivalently activated by OCA [1]. Therefore, research focusing on the non-steroidal, hammerhead-class pharmacology of FXR specifically requires (E)-GW 4064 as the reference compound.

Reference Standard for Pharmacophore and Structure-Activity Relationship (SAR) Studies

As the first-in-class non-steroidal FXR agonist, (E)-GW 4064 serves as the definitive reference standard and starting scaffold for medicinal chemistry efforts aimed at developing next-generation FXR agonists with improved ADME properties [1]. Its chemical structure and biological activity data provide a well-characterized baseline against which new analogs are measured. Procurement of high-purity (E)-GW 4064 is essential for generating comparable and publishable SAR data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (E)-GW 4064

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.